S-phenyl-D-cysteine

Description

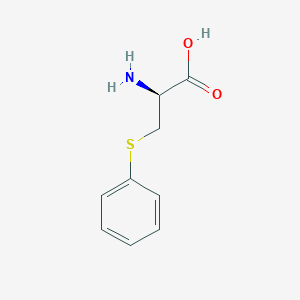

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |

InChI Key |

XYUBQWNJDIAEES-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Role of S-Phenyl-D-Cysteine as an H₂S Precursor and DAAO Substrate

The following technical guide details the biological role of S-phenyl-D-cysteine (SPDC) , specifically within the context of the D-amino acid oxidase (DAAO) pathway and hydrogen sulfide (H₂S) signaling.

While D-cysteine is the primary endogenous substrate for this pathway, S-phenyl-D-cysteine represents a critical metabolic biomarker and a lipophilic probe for investigating renal DAAO activity. This guide synthesizes the mechanistic pathway, therapeutic implications in ischemia-reperfusion (I/R) injury, and its emerging utility in sepsis diagnostics.

Executive Summary

S-phenyl-D-cysteine (SPDC) is a D-amino acid derivative that interfaces with the D-amino acid oxidase (DAAO) pathway, a distinct metabolic route for hydrogen sulfide (H₂S) production primarily active in the kidney and cerebellum . Unlike the canonical L-cysteine pathways (CBS/CSE), which are cytosolic, the SPDC/D-cysteine pathway operates via peroxisomal oxidation and mitochondrial sulfur transfer.

-

Primary Mechanism: Oxidative deamination by DAAO to form an

-keto acid intermediate. -

Biological Significance: Serves as a specific biomarker for sepsis (levels decrease in severe sepsis) and a probe for renal DAAO activity.

-

Therapeutic Context: Mitigates renal ischemia-reperfusion injury by leveraging the high specific activity of DAAO in the proximal tubule.

Mechanistic Framework: The DAAO/3-MST Pathway

The biological utility of S-phenyl-D-cysteine is defined by its stereochemistry. As a D-isomer, it evades L-cysteine enzymes (CBS, CSE) and is exclusively metabolized by D-amino acid oxidase (DAAO) .

The Enzymatic Cascade

The conversion of D-cysteine derivatives to H₂S involves a cooperative mechanism between peroxisomes and mitochondria.

-

Peroxisomal Oxidation (DAAO):

-

Enzyme: D-Amino Acid Oxidase (DAAO), located in the peroxisome.

-

Reaction: DAAO oxidatively deaminates the D-amino acid to its corresponding

-keto acid (e.g., S-phenyl-3-mercaptopyruvate or 3-mercaptopyruvate for D-Cys) and ammonia, generating hydrogen peroxide (H₂O₂) as a byproduct. -

Note: The phenyl group significantly increases lipophilicity compared to native D-cysteine, altering cellular uptake kinetics.

-

Mitochondrial Sulfur Transfer (3-MST):

-

Intermediate Transport: The

-keto acid intermediate is transported from the peroxisome to the mitochondrion. -

H₂S Release: 3-MST transfers the sulfur atom to an acceptor (e.g., thioredoxin or GSH), releasing H₂S (or sulfane sulfur).

-

Critical Constraint: For S-phenyl-D-cysteine, the phenyl cap on the sulfur must be cleaved (likely via downstream metabolism or non-enzymatic hydrolysis) to release free H₂S. If not cleaved, SPDC acts as a competitive substrate , modulating the rate of endogenous H₂S production from free D-cysteine.

-

Visualization of the Pathway

The following diagram illustrates the metabolic flow from SPDC/D-Cysteine to H₂S release.

Caption: The DAAO-3MST axis converts D-cysteine derivatives into H₂S via peroxisomal-mitochondrial cooperation.

Biological Roles & Therapeutic Applications[4][6][7]

Renal Protection (Ischemia-Reperfusion Injury)

The kidney possesses the highest DAAO activity in the body, specifically in the proximal tubule cells .

-

Mechanism: During ischemia-reperfusion (I/R), DAAO substrates (like D-cysteine) are converted to H₂S locally.

-

Effect: H₂S activates ATP-sensitive potassium channels (

), reduces oxidative stress, and preserves mitochondrial function. -

SPDC Specificity: As a lipophilic analog, SPDC targets these renal pathways. Experimental data suggests that D-cysteine derivatives are 80-fold more effective in the kidney than L-cysteine derivatives due to the specific localization of DAAO.

Sepsis Biomarker

Metabolomic profiling has identified S-phenyl-D-cysteine as a critical biomarker for sepsis severity.[2]

-

Observation: Serum levels of SPDC are significantly decreased in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS).

-

Interpretation: The depletion suggests either:

-

Downregulation of the DAAO pathway during severe inflammation.

-

Increased consumption of sulfur-containing D-amino acids to fuel acute-phase antioxidant responses (e.g., glutathione synthesis, though this requires conversion to L-forms).

-

Comparative Efficacy Table

| Feature | S-Phenyl-D-Cysteine (SPDC) | L-Cysteine | GYY4137 (Synthetic Donor) |

| Enzymatic Pathway | DAAO / 3-MST | CBS / CSE | Non-enzymatic (Hydrolysis) |

| Primary Localization | Kidney, Cerebellum (Peroxisomes) | Liver, Vasculature (Cytosol) | Systemic |

| Release Kinetics | Slow, Enzyme-dependent | Fast, Enzyme-dependent | Slow, pH-dependent |

| Renal Specificity | High (DAAO rich) | Moderate | Low |

| Clinical Utility | Sepsis Biomarker, Renal Probe | Nutrient, GSH Precursor | Vasodilator Research Tool |

Experimental Protocols

In Vitro DAAO Activity Assay

This protocol measures the oxidation of SPDC or D-cysteine by DAAO, quantifying the release of

Materials:

-

Recombinant human DAAO (or porcine kidney DAAO).

-

Substrate: S-phenyl-D-cysteine (1–10 mM).

-

Detection: Amplex Red (for H₂O₂) or 2,4-dinitrophenylhydrazine (DNPH) for keto acids.

Workflow:

-

Buffer Prep: Prepare 50 mM sodium pyrophosphate buffer (pH 8.3). Note: DAAO activity is pH sensitive.

-

Reaction Mix: Combine 100 µL buffer, 10 µL DAAO enzyme (0.5 U/mL), and 10 µL FAD (cofactor, 10 µM).

-

Initiation: Add 10 µL of S-phenyl-D-cysteine stock. Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 20% TCA (for keto acid assay).

-

Quantification:

-

H₂O₂ Method: Add Amplex Red + Horseradish Peroxidase. Measure fluorescence (Ex/Em: 530/590 nm).

-

Keto Acid Method: Add DNPH, incubate 10 min, add NaOH. Measure Absorbance at 450 nm.

-

H₂S Detection (Methylene Blue Method)

To verify if SPDC releases H₂S in a biological system (e.g., kidney homogenate).

-

Homogenate: Prepare kidney homogenate in PBS (pH 7.4).

-

Treatment: Add SPDC (100 µM) and Pyridoxal 5'-phosphate (PLP, 10 µM - control for L-Cys enzymes).

-

Incubation: Seal in an airtight vial. Incubate 37°C for 60 min.

-

Trapping: Inject 0.5 mL of 1% Zinc Acetate to trap H₂S as ZnS.

-

Colorimetry: Add 0.5 mL N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) + 0.5 mL FeCl₃ (30 mM in 1.2 M HCl).

-

Read: Incubate 20 min. Measure Absorbance at 670 nm.

References

-

Shibuya, N., & Kimura, H. (2013). Production of hydrogen sulfide from D-cysteine and its therapeutic potential. Frontiers in Endocrinology, 4, 87. [Link]

-

Su, L., et al. (2015). Discrimination of sepsis stage metabolic profiles with an LC/MS-MS-based metabolomics approach.[3] BMJ Open Respiratory Research, 2(1), e000071. [Link]

-

Shibuya, N., et al. (2013). A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells. Nature Communications, 4, 1366. [Link]

-

PubChem. S-phenyl-D-cysteine Compound Summary. National Library of Medicine. [Link]

-

Wang, R. (2012). Physiological implications of hydrogen sulfide: a whiff exploration that blossomed. Physiological Reviews, 92(2), 791-896. [Link]

Sources

S-Phenyl-D-cysteine: A Novel Frontier in Oxidative Stress Therapeutics – A Research Framework

Executive Summary

Oxidative stress, a fundamental driver of cellular damage, is implicated in a vast array of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and age-related decline. The therapeutic armamentarium to combat this relentless assault remains limited, necessitating the exploration of novel chemical entities with potent and durable antioxidant properties. This technical guide delineates the compelling scientific rationale and proposes a comprehensive research framework for the investigation of S-phenyl-D-cysteine as a promising therapeutic candidate. Drawing upon the established antioxidant prowess of cysteine derivatives and the unique pharmacological advantages conferred by D-enantiomers, we hypothesize that S-phenyl-D-cysteine represents a next-generation cytoprotective agent. This document provides a detailed roadmap for its synthesis, in vitro characterization, and preclinical evaluation in relevant disease models, intended to guide researchers and drug development professionals in unlocking its therapeutic potential.

The Scientific Imperative: Oxidative Stress and the Need for Innovation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these toxic intermediates. ROS, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), inflict indiscriminate damage upon lipids, proteins, and nucleic acids, thereby disrupting cellular homeostasis and triggering apoptotic pathways. While the endogenous antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and the glutathione peroxidase (GPx) system, provides a crucial buffer, its capacity can be overwhelmed in pathological states.

The therapeutic landscape has been dominated by N-acetylcysteine (NAC), a precursor to the master antioxidant glutathione (GSH). However, its clinical utility can be hampered by suboptimal pharmacokinetics. This underscores the urgent need for novel antioxidants with enhanced stability, bioavailability, and targeted efficacy.

S-Phenyl-D-cysteine: A Candidate of Rational Design

Our focus on S-phenyl-D-cysteine is predicated on a synthesis of established biochemical principles and innovative structural considerations.

The Cysteine Backbone: A Foundation of Antioxidant Activity

The thiol (-SH) group of the cysteine residue is the cornerstone of its antioxidant function. It can directly scavenge free radicals and serves as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. S-substituted cysteine derivatives, such as the well-studied S-allyl-L-cysteine from garlic, have demonstrated potent antioxidant and neuroprotective effects, often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, upregulating a battery of cytoprotective genes.

The D-Enantiomer Advantage: A Shield Against Degradation

The vast majority of naturally occurring amino acids are in the L-conformation. Consequently, metabolic and catabolic enzymes are stereospecific for L-amino acids. By utilizing the D-enantiomer of cysteine, we hypothesize that S-phenyl-D-cysteine will exhibit significantly greater resistance to enzymatic degradation by proteases and D-amino acid oxidases. This enhanced stability should translate to a longer biological half-life and sustained therapeutic activity. There is emerging evidence that D-amino acid-containing peptides and nanoparticles can offer therapeutic advantages.

The Phenyl Moiety: Modulating Lipophilicity and Bioavailability

The introduction of a phenyl group at the sulfur atom is a strategic modification intended to increase the lipophilicity of the molecule compared to cysteine or NAC. This should facilitate its passage across cellular membranes, including the blood-brain barrier, a critical attribute for treating neurological disorders where oxidative stress is a key pathogenic driver.

Hypothesized Mechanism of Action

We propose a multi-pronged mechanism through which S-phenyl-D-cysteine may combat oxidative stress. This model will serve as the foundation for the experimental validation outlined in the subsequent sections.

-

Direct ROS Scavenging: The thiol group, potentially in concert with the phenyl ring, may directly neutralize a variety of reactive oxygen species.

-

Glutathione Precursor: Following potential intracellular cleavage of the S-phenyl bond, the released D-cysteine could serve as a substrate for glutathione synthesis, thereby replenishing this critical antioxidant pool.

-

Nrf2 Pathway Activation: S-phenyl-D-cysteine may act as an electrophilic signaling molecule, modifying cysteine residues on Keap1, the negative regulator of Nrf2. This would lead to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-driven genes, including those for antioxidant enzymes and glutathione synthesis.

Caption: Hypothesized multi-modal mechanism of S-phenyl-D-cysteine.

A Phased Research and Development Plan

A systematic and rigorous evaluation is required to validate the therapeutic potential of S-phenyl-D-cysteine. The following sections detail the proposed experimental workflows.

Phase 1: Synthesis and In Vitro Antioxidant Profiling

The initial phase will focus on the chemical synthesis of high-purity S-phenyl-D-cysteine and a comprehensive assessment of its fundamental antioxidant properties.

4.1.1. Proposed Synthesis Workflow

A stereoselective synthesis will be employed to produce enantiomerically pure S-phenyl-D-cysteine. A potential route involves the nucleophilic substitution of a protected D-cysteine derivative with a phenylating agent.

Caption: A simplified workflow for the synthesis of S-phenyl-D-cysteine.

4.1.2. Experimental Protocols: In Vitro Antioxidant Assays

A battery of standard assays will be conducted to quantify the direct antioxidant capacity of S-phenyl-D-cysteine in comparison to relevant controls (L-cysteine, D-cysteine, S-phenyl-L-cysteine, NAC, and Trolox).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of S-phenyl-D-cysteine and serial dilutions in methanol.

-

In a 96-well plate, add 50 µL of each sample dilution to 150 µL of a 0.1 mM methanolic DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 20 µL of S-phenyl-D-cysteine dilutions to 180 µL of the diluted ABTS solution.

-

Incubate at room temperature for 6 minutes and measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Table 1: Proposed In Vitro Antioxidant Assay Panel

| Assay | Principle | Endpoint | Positive Controls |

| DPPH | Radical scavenging | IC₅₀ | NAC, Trolox |

| ABTS | Radical scavenging | TEAC | NAC, Trolox |

| ORAC | Peroxyl radical scavenging | Fluorescence decay | Trolox |

| Iron Chelation | Metal ion binding | Absorbance change | EDTA |

Phase 2: Cellular Models of Oxidative Stress

This phase will investigate the cytoprotective effects of S-phenyl-D-cysteine in established cellular models of oxidative stress. A key focus will be on elucidating the underlying molecular mechanisms.

4.2.1. Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent intracellular ROS formation in response to an oxidative challenge.

-

Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black-walled plate and culture for 24 hours.

-

Wash the cells and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) with or without various concentrations of S-phenyl-D-cysteine for 1 hour.

-

Remove the media and add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

-

Immediately measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

Quantify the antioxidant activity by calculating the area under the curve and comparing it to controls.

4.2.2. Mechanistic Studies: Nrf2 Pathway Activation

To determine if S-phenyl-D-cysteine activates the Nrf2 pathway, the following experiments will be performed in a neuronal cell line (e.g., SH-SY5Y).

-

Western Blotting for Nrf2 Nuclear Translocation:

-

Treat cells with S-phenyl-D-cysteine for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Isolate nuclear and cytosolic protein fractions using a commercial kit.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker).

-

Quantify band intensities to determine the extent of Nrf2 nuclear accumulation.

-

-

Quantitative PCR (qPCR) for Nrf2 Target Genes:

-

Treat cells with S-phenyl-D-cysteine for 6-24 hours.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, GCLC, NQO1).

-

Normalize expression levels to a housekeeping gene (e.g., ACTB) and calculate fold changes.

-

Caption: Experimental workflow to assess Nrf2 pathway activation.

Phase 3: Preclinical In Vivo Models

The final proposed phase involves evaluating the efficacy of S-phenyl-D-cysteine in an animal model of a disease where oxidative stress is a key pathological feature, such as Parkinson's disease.

4.3.1. In Vivo Model: MPTP-Induced Parkinsonism in Mice

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, a process heavily mediated by oxidative stress.

-

Animal Groups: C57BL/6 mice will be divided into: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + S-phenyl-D-cysteine (low dose), (4) MPTP + S-phenyl-D-cysteine (high dose).

-

Dosing: S-phenyl-D-cysteine or vehicle will be administered (e.g., via oral gavage) for a period of 7 days prior to MPTP administration and continued throughout the study.

-

MPTP Induction: Mice will receive intraperitoneal injections of MPTP (e.g., 20 mg/kg) for 4 consecutive days.

-

Behavioral Assessment: Motor function will be assessed using the rotarod and pole tests at baseline and at the end of the study.

Table 2: Key Endpoints for In Vivo Parkinson's Disease Model

| Category | Endpoint | Method | Expected Outcome with S-phenyl-D-cysteine |

| Behavioral | Motor coordination and strength | Rotarod, Pole Test | Amelioration of MPTP-induced deficits |

| Neurochemical | Striatal dopamine levels | HPLC-ED | Preservation of dopamine and its metabolites |

| Histological | Dopaminergic neuron survival | TH Immunohistochemistry | Increased number of TH-positive neurons |

| Biomarker | Brain tissue lipid peroxidation | TBARS Assay | Reduced levels of malondialdehyde |

| Biomarker | Brain tissue glutathione levels | GSH Assay Kit | Restoration of reduced glutathione levels |

Future Directions and Conclusion

The successful completion of this research framework will provide the first comprehensive dataset on the therapeutic potential of S-phenyl-D-cysteine in combating oxidative stress. Positive outcomes will pave the way for further preclinical development, including detailed pharmacokinetic and toxicology studies, and ultimately, clinical trials. The rational design of S-phenyl-D-cysteine, combining the antioxidant core of cysteine with the stability of a D-enantiomer and the bioavailability-enhancing properties of a phenyl group, positions it as a highly promising candidate for a new generation of antioxidant therapeutics. This guide provides the necessary blueprint for its rigorous scientific evaluation.

References

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Experimental and Therapeutic Medicine. [Link]

-

Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. [Link]

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease (Review). ScienceOpen. [Link]

-

Five Cysteine-Containing Compounds Have Antioxidative Activity in Balb/cA Mice. SciSpace. [Link]

-

Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. PubMed. [Link]

-

Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. [Link]

-

Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. ResearchGate. [Link]

-

Cysteine Enantiomer-Modified SeNPs (D/LSeNPs) as Inhibitors of Metal-induced-Aβ Aggregation in Alzheimer's Disease. ResearchGate. [Link]

-

Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. ACS Publications. [Link]

-

S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. ResearchGate. [Link]

-

Stapled Peptides with Therapeutic Potential for Ischemic Stroke by Blocking the Endocytosis of GluA2 AMPAR. Journal of Medicinal Chemistry. [Link]

-

Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation. ResearchGate. [Link]

-

Redox Regulation of Cysteine-Dependent Enzymes in Neurodegeneration. PMC. [Link]

-

Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. MDPI. [Link]

-

Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]

-

Alkaloid. Wikipedia. [Link]

-

Mechanistic insight into female predominance in Alzheimer's disease based on aberrant protein S-nitrosylation of C3. PubMed Central. [Link]

-

The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. PMC. [Link]

-

Selective colorimetric detection of cysteine based on phenylvinylbisquinoline for its potential implementation in optoelectronic sensors. ResearchGate. [Link]

Methodological & Application

Protocol for Measuring Hydrogen Sulfide (H₂S) Production from S-phenyl-D-cysteine

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for measuring hydrogen sulfide (H₂S) production from the synthetic amino acid analog, S-phenyl-D-cysteine. We detail the biochemical basis for this reaction, focusing on the enzymatic pathway involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST). Two distinct, validated protocols are presented: a highly sensitive, quantitative fluorescence-based assay using monobromobimane (MBB) with RP-HPLC, and a robust, semi-quantitative colorimetric method using lead acetate for high-throughput applications. This guide is intended for researchers in biochemistry, pharmacology, and drug development investigating the therapeutic potential and enzymatic regulation of H₂S.

Introduction: The Significance of the D-Cysteine Pathway for H₂S Production

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a key regulator of physiological processes.[1][2] It is involved in neuromodulation, vasodilation, inflammation, and cellular protection.[3][4][5] The canonical pathways for H₂S synthesis in mammals involve the metabolism of L-cysteine by pyridoxal-5'-phosphate (P5P)-dependent enzymes, primarily cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[5][6]

More recently, a distinct and therapeutically significant pathway for H₂S production from D-cysteine has been identified.[2][4][7] This pathway utilizes two enzymes in sequence: D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[3][4] The DAO/3MST pathway is of particular interest because D-cysteine has shown greater efficacy than L-cysteine in protecting against ischemia-reperfusion injury and oxidative stress in preclinical models.[4][7]

S-phenyl-D-cysteine is a synthetic substrate designed to specifically probe this pathway. Its use allows researchers to study the activity of the DAO/3MST cascade with minimized interference from the canonical L-cysteine pathways, providing a valuable tool for screening potential modulators of this specific H₂S-generating system.

Biochemical Foundation: The DAO/3MST Enzymatic Cascade

The conversion of D-cysteine and its analogs to H₂S is a two-step process that often involves collaboration between different subcellular compartments.

-

Oxidative Deamination by D-amino acid oxidase (DAO): The first step occurs in the peroxisome, where DAO catalyzes the conversion of a D-amino acid to its corresponding α-keto acid.[3] In this case, S-phenyl-D-cysteine is converted to S-phenyl-3-mercaptopyruvate (SP-3MP). This reaction is notably independent of P5P, a key differentiator from the L-cysteine pathways.[3]

-

Sulfur Transfer by 3-mercaptopyruvate sulfurtransferase (3MST): The resulting SP-3MP is then transported to the mitochondria, where 3MST is predominantly located.[3][6] 3MST catalyzes the final step, transferring the sulfur atom from SP-3MP to an acceptor, which releases H₂S and generates S-phenyl-pyruvate.[4][7]

This spatial separation of enzymes highlights the importance of intracellular transport and organelle interaction for H₂S production via this pathway.[3]

H₂S Detection Methodologies: A Comparative Overview

The accurate measurement of H₂S is challenging due to its volatile and reactive nature. We present two methods with differing levels of sensitivity and throughput to suit various experimental needs.

| Feature | Method 1: Monobromobimane (MBB) Assay | Method 2: Lead Acetate (PbS) Assay |

| Principle | Derivatization of H₂S with MBB to form a stable, fluorescent product (SDB), quantified by HPLC. | Reaction of gaseous H₂S with lead acetate to form a black precipitate, lead sulfide (PbS).[8][9] |

| Quantification | Absolute, quantitative (ng/mL or µM). | Semi-quantitative (relative density).[9] |

| Sensitivity | High (nanomolar range).[10] | Moderate to Low (micromolar range). |

| Throughput | Low to Medium (HPLC run time is limiting). | High (suitable for 96-well plate format). |

| Advantages | High specificity and sensitivity; measures free H₂S directly.[11][12] | Simple, low cost, rapid, good for screening.[9] |

| Limitations | Requires specialized equipment (HPLC-FLD); lower throughput; reagent preparation is critical. | Susceptible to interference; less sensitive; provides relative, not absolute, quantification. |

| Primary Use Case | Mechanistic studies, pharmacokinetic analysis, precise quantification of enzyme kinetics. | High-throughput screening of enzyme inhibitors/activators, validation of genetic manipulations. |

Detailed Application Protocols

Protocol 1: Quantitative H₂S Measurement by Monobromobimane (MBB) Derivatization and RP-HPLC

This protocol provides a highly sensitive method to quantify H₂S production by derivatizing it with monobromobimane (MBB) to form sulfide dibimane (SDB), a stable and highly fluorescent compound that can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[11][13]

-

Enzyme Source: Cell lysate, tissue homogenate, or purified DAO/3MST enzymes.

-

Substrate: S-phenyl-D-cysteine (10 mM stock in PBS).

-

Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

H₂S Standard: Sodium hydrosulfide (NaHS) (prepare fresh 1 mM stock in ice-cold PBS for standard curve).

-

Derivatization Reagent: Monobromobimane (MBB) (10 mM stock in acetonitrile, store in dark at -20°C).

-

Quenching Solution: 200 mM 5-Sulfosalicylic acid (SSA) in water.[11][14]

-

Trapping Solution: 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA.[11][12]

-

Equipment: HPLC with C18 reverse-phase column, fluorescence detector (Ex: 390 nm, Em: 475 nm), refrigerated centrifuge, incubator.

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates on ice in Reaction Buffer.

-

Determine the protein concentration of the lysate/homogenate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a 1.5 mL microfuge tube, combine:

-

100 µL Enzyme Source (adjust volume to have 50-200 µg total protein).

-

Bring volume to 190 µL with Reaction Buffer.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM S-phenyl-D-cysteine (final concentration: 0.5 mM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). This should be optimized in pilot experiments.

-

-

H₂S Derivatization:

-

Reaction Quenching and Sample Clarification:

-

HPLC Analysis:

-

Transfer the clear supernatant to an HPLC vial.

-

Inject 20-50 µL onto the C18 column.

-

Run a mobile phase gradient (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid).

-

Monitor fluorescence at an excitation of 390 nm and an emission of 475 nm.[11] The SDB peak will have a characteristic retention time that must be determined using the NaHS standard.

-

-

Standard Curve and Quantification:

-

Prepare a standard curve by adding known amounts of fresh NaHS solution (0-10 µM) directly to the derivatization step (omitting the enzyme and substrate) and processing as above.

-

Quantify the SDB peak area from the samples and calculate the concentration of H₂S produced using the linear regression from the standard curve. Express results as nmol H₂S / min / mg protein.

-

Protocol 2: Semi-Quantitative H₂S Detection using the Lead Acetate Method

This protocol is adapted for a 96-well plate format and relies on the reaction between gaseous H₂S and lead acetate to form a visible black precipitate, lead sulfide (PbS).[9] The intensity of the resulting spot is proportional to the amount of H₂S produced.

Sources

- 1. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 3. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen Sulfide in Biochemistry and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asgmt.com [asgmt.com]

- 9. A simple semi-quantitative in vivo method using H₂S detection to monitor sulfide metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

preparation of S-phenyl-D-cysteine derivatives for medicinal chemistry

Application Note & Protocol Guide

Executive Summary

The incorporation of S-phenyl-D-cysteine moieties into peptidomimetics and small molecule inhibitors is a high-value strategy in medicinal chemistry. Unlike their L-enantiomers, D-amino acids confer significant resistance to proteolytic degradation by endogenous proteases, enhancing the metabolic stability and half-life of therapeutic candidates. Furthermore, the S-phenyl group serves as a versatile bioisostere for hydrophobic side chains and a handle for π-π stacking interactions within receptor pockets.

This guide addresses the critical challenge of synthesizing these derivatives while strictly maintaining stereochemical integrity . We present two distinct, self-validating protocols:

-

Nucleophilic Displacement (SN2): Ideal for large-scale preparation of building blocks from D-Serine.

-

Pd-Catalyzed S-Arylation: A modern, chemoselective approach for late-stage functionalization of D-Cysteine residues.

Strategic Considerations: The Stereochemical Trap

Before initiating synthesis, researchers must understand the primary failure mode: Racemization via β-Elimination .

Cysteine derivatives are uniquely prone to racemization. Under basic conditions, the acidity of the

Mitigation Strategy:

-

Base Selection: Avoid strong, non-nucleophilic bases (e.g., DBU) during substitution steps. Use mild inorganic bases (K2CO3, Cs2CO3) or hindered organic bases (DIPEA) at controlled temperatures.

-

Leaving Group (Route A): When using serine displacement, Tosylates (OTs) are preferred over Mesylates (OMs) due to better crystallinity and slightly lower elimination risk in specific solvents.

Workflow Visualization

The following decision tree outlines the selection of the optimal synthetic route based on your starting material and stage of development.

Figure 1: Decision matrix for selecting the appropriate synthetic methodology.

Protocol A: Nucleophilic Displacement of Activated D-Serine

Best for: Creating N-protected S-phenyl-D-cysteine methyl esters for use in solution or solid-phase peptide synthesis (SPPS).

Mechanism

This reaction proceeds via a classic SN2 mechanism. The hydroxyl group of D-Serine is converted to a good leaving group (Tosylate), which is then displaced by the thiophenolate anion with inversion of configuration .

-

Note: To obtain D -Cysteine (R-configuration), we must start with D -Serine (R-configuration). Wait—Serine and Cysteine have different Cahn-Ingold-Prelog priorities for the side chain.

-

D-Serine is (R).

-

D-Cysteine is (S) (due to Sulfur > Oxygen priority).

-

Therefore, retention of the D-amino acid backbone (spatial arrangement) technically involves an

descriptor change, but the stereocenter is chemically inverted relative to the leaving group. Crucially, we start with N-Boc-D-Serine to yield S-phenyl-D-Cysteine.

-

Materials

-

Substrate: N-Boc-D-Serine Methyl Ester (1.0 equiv)

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Thiophenol (PhSH)

-

Base: Triethylamine (TEA), Potassium Carbonate (K2CO3)

-

Solvent: Dry DCM (Step 1), DMF (Step 2)

Step-by-Step Procedure

Step 1: Activation (O-Tosylation)

-

Dissolve N-Boc-D-Serine Methyl Ester (10 mmol) in dry DCM (50 mL) under N2 atmosphere.

-

Cool to 0°C. Add TEA (1.5 equiv) and DMAP (0.1 equiv).

-

Add TsCl (1.2 equiv) portion-wise over 15 minutes.

-

Stir at 0°C for 2 hours, then warm to RT overnight.

-

Workup: Wash with 1M HCl (cold), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: 1H NMR should show aromatic tosyl protons (~7.8, 7.3 ppm).

Step 2: Thiol Displacement

-

Dissolve the crude Tosylate (from Step 1) in anhydrous DMF (0.2 M concentration).

-

Add Thiophenol (1.2 equiv) and K2CO3 (1.5 equiv).

-

Critical Control: Stir at RT for 4–6 hours . Do not heat above 40°C to minimize elimination to dehydroalanine.

-

Workup: Dilute with EtOAc, wash extensively with H2O (to remove DMF) and 1M NaOH (to remove excess thiophenol).

-

Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

Best for: Arylating free D-Cysteine residues within complex molecules or when the aryl halide is the variable component.

Mechanism

This method utilizes a Pd(0)/Pd(II) catalytic cycle. The high chemoselectivity of specific biaryl phosphine ligands (e.g., BrettPhos, sSPhos) allows the Pd to insert into the Aryl-Halide bond and undergo reductive elimination with the thiol, even in the presence of amines and acids.

Figure 2: Catalytic cycle for the Pd-mediated S-arylation of cysteine.

Materials

-

Substrate: Protected D-Cysteine (e.g., Boc-D-Cys-OMe) or D-Cys peptide.

-

Aryl Halide: Iodobenzene or Bromobenzene (1.0–1.2 equiv).

-

Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

-

Ligand: Xantphos or BrettPhos (5–7 mol%). Note: Biaryl phosphines are crucial for preventing catalyst poisoning by sulfur.

-

Base: DIPEA (2.0 equiv).

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure

-

Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)2 (5 mol%) and Xantphos (5 mol%). Add 1,4-Dioxane (2 mL) and stir for 5 mins to pre-form the catalyst complex.

-

Addition: Add the Aryl Halide (1.0 equiv), Boc-D-Cys-OMe (1.0 equiv), and DIPEA (2.0 equiv).

-

Reaction: Seal the vial and heat to 80°C for 2–4 hours.

-

Note: While heat is used here, the Pd-catalysis is faster than the thermal elimination rate if the catalyst system is active.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Flash chromatography.

Data Summary & Comparison

| Feature | Method A: SN2 Displacement | Method B: Pd-Catalyzed Arylation |

| Starting Material | D-Serine (Cheap, Abundant) | D-Cysteine (More Expensive) |

| Scope | Best for simple Phenyl/Alkyl groups | Excellent for complex/functionalized Aryls |

| Racemization Risk | Moderate (Base-dependent) | Low (Chemoselective) |

| Scalability | High (Multi-gram) | Moderate (Catalyst cost) |

| Atom Economy | Lower (Tosylate waste) | High |

Quality Control: Validating Stereochemistry

Trust but verify. You cannot assume the D-configuration is intact based on NMR alone.

-

Optical Rotation: Compare

with literature values for known derivatives.-

S-phenyl-D-cysteine: Expect positive rotation (inverse of L-Cys).

-

-

Chiral HPLC (The Gold Standard):

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA.

-

Detection: UV at 254 nm.

-

Protocol: Inject a racemic standard (made by mixing D and L products) to establish separation. Then inject your purified sample. Requirement: >98% ee. [1]

-

References

-

Buchwald-Hartwig Cross Coupling on Cysteine: Vinogradova, E. V., Zhang, C., Spokoyny, A. M., Pentelute, B. L., & Buchwald, S. L. (2015). Organometallic palladium reagents for cysteine bioconjugation. Nature, 526(7575), 687–691. [Link]

-

Nucleophilic Substitution Mechanisms on Serine: O'Brien, P. (2001). Nucleophilic substitution at the hydroxyl group of serine and threonine: a new route to chiral amines, aziridines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 951-959. [Link]

-

Racemization in Cysteine Synthesis: Kovacs, J., et al. (1984). Racemization mechanism of cysteine dipeptide active ester derivatives. International Journal of Peptide and Protein Research, 24(2), 161-167.[2] [Link]

-

Water-Soluble Pd Reagents for Bioconjugation: Kubota, K., et al. (2017).[3] Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions. Organic Letters, 19(17), 4670–4673. [Link][3]

Sources

Troubleshooting & Optimization

preventing racemization of S-phenyl-D-cysteine during peptide coupling

The following technical guide serves as a specialized support center for researchers working with S-phenyl-D-cysteine (Cys(Ph)) . This residue presents a dual challenge: high susceptibility to racemization (inversion of the D-stereocenter to L) and

Topic: Preventing Racemization & Side Reactions of S-Phenyl-D-Cysteine in Peptide Synthesis Support Level: Tier 3 (Senior Application Scientist) System Status: Optimization Required for Non-Standard Residue

Core Mechanism & Risk Analysis

Q: Why is S-phenyl-cysteine more unstable than standard Cys(Trt)?

A: The S-phenyl group fundamentally alters the electronic landscape of the cysteine residue compared to standard alkyl/trityl protection.

-

Increased

-Proton Acidity (Racemization Risk): The phenyl ring exerts an electron-withdrawing effect through the sulfur atom. This inductive effect pulls electron density away from the -

Leaving Group Ability (

-Elimination Risk): Thiophenol (PhSH, pKa ~6.6) is a much better leaving group than triphenylmethanethiol (TrtSH). Under basic conditions (especially during Fmoc removal of the subsequent cycle or strong base coupling), the S-phenyl group can be eliminated entirely, forming a dehydroalanine (Dha) impurity.

Visualizing the Pathway

The following diagram illustrates the competing pathways of Racemization (via Oxazolone/Enolization) and

Figure 1: Mechanistic pathways leading to racemization and degradation of S-phenyl-cysteine derivatives.

Troubleshooting Guide: Coupling Protocols

Scenario A: You are observing >5% L-isomer (racemization) after coupling.

Diagnosis: The activation environment is too basic or the activation time is too long.

| Variable | Recommendation | Scientific Rationale |

| Coupling Reagent | DIC / Oxyma Pure | Avoid HATU/HBTU. Uronium salts require tertiary bases (DIEA/NMM) which drive proton abstraction. Carbodiimides (DIC) with acidic additives (Oxyma) allow near-neutral activation pH. |

| Base Usage | Base-Free | If using DIC/Oxyma, do not add base . The acidity of Oxyma suppresses racemization. If using Onium salts, switch to Collidine (TMP) , a weaker, hindered base.[1] |

| Solvent | DCM/DMF (1:1) | Pure DMF is polar and stabilizes the charged enolate intermediate. DCM is non-polar and destabilizes the transition state, reducing racemization rates. |

| Pre-activation | 0 minutes | Never pre-activate Cys derivatives. Add the coupling reagent directly to the resin/amino acid mixture. The activated ester is most vulnerable when sitting in solution. |

Scenario B: You see a mass shift of -110 Da (Loss of S-Ph).

Diagnosis:

-

Fix: Use Piperazine or DBU (1-2%) instead of Piperidine for Fmoc removal in subsequent steps. Piperidine is a secondary amine that can form adducts with dehydroalanine; DBU is non-nucleophilic.

Optimized Protocol: The "Safe-Cys" Workflow

Use this protocol specifically for coupling Fmoc-S-phenyl-D-Cys-OH.

Reagents:

-

Amino Acid: Fmoc-S-phenyl-D-Cys-OH (3.0 eq)

-

Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

-

Solvent: DCM (Dichloromethane) / DMF (N,N-Dimethylformamide) 1:1 ratio.

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DCM for 20 mins. Drain.

-

Dissolution: Dissolve amino acid and Oxyma Pure in the minimum amount of DMF. Dilute with an equal volume of DCM.

-

Note: Ensure the solution is clear. If cloudy, increase DMF slightly.

-

-

Activation: Add DIC to the amino acid/Oxyma solution. Immediately (within 30 seconds) transfer the mixture to the resin.

-

Critical: Do not let this mixture sit.

-

-

Coupling: Agitate at Room Temperature for 60 minutes.

-

Warning:Do NOT use Microwave heating. Heat exponentially increases racemization of phenyl-cysteine.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

-

Capping (Optional but recommended): Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences, as re-coupling is risky.

Analytical Verification (Quality Control)

You cannot rely on standard Mass Spec alone, as D- and L-isomers have identical masses.

Method: C18 HPLC Diastereomer Separation

To verify the enantiomeric purity of your coupled peptide:

-

Cleave a small sample of the peptide after the Cys coupling (and preferably one residue after).

-

Synthesize a Standard: Intentionally synthesize the "wrong" isomer (L-Cys variant) as a reference standard.

-

Run Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 3-5 µm.

-

Gradient: Shallow gradient (e.g., 0.5% B per minute). Isomers often elute closely.

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

-

Decision Tree for Optimization:

Figure 2: Troubleshooting logic for S-phenyl-cysteine impurities.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the temperature?

A: It is risky. Even at

Q: Is microwave synthesis ever acceptable for this residue?

A: Generally, no . While microwave irradiation accelerates coupling, it also accelerates the rate of racemization and

Q: Does the "D" stereochemistry make it more stable?

A: No. The susceptibility to racemization is determined by the chemistry of the side chain and the

References

-

Han, Y., et al. (1997).[2] Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Hibino, H., et al. (2014).[3] Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Technical Support Center: Solubilization Strategies for S-Phenyl-D-Cysteine

Executive Summary

S-Phenyl-D-cysteine is a non-canonical amino acid characterized by a hydrophobic phenyl-thioether side chain. Unlike native cysteine, which possesses an ionizable thiol group (

Users frequently report precipitation when attempting to dissolve this compound directly in neutral buffers (e.g., PBS, pH 7.4). This occurs because the molecule exists as a zwitterion with net-zero charge near neutral pH, maximizing crystal lattice energy and minimizing solvation.

This guide provides three validated protocols to overcome these solubility barriers, grounded in the principles of isoelectric point (

Part 1: Diagnostic & Mechanism

The "U" Curve of Solubility

To dissolve S-Phenyl-D-cysteine, you must move the pH away from its isoelectric point (

-

Chemical Nature: Thioether-linked hydrophobic amino acid.

-

Side Chain: Neutral, hydrophobic phenyl ring (Non-ionizable).

-

Isoelectric Point (

):

| pH Range | Ionic State | Net Charge | Solubility Status |

| pH < 2.0 | +1 | High (Cationic repulsion prevents aggregation) | |

| pH 5.0 – 6.5 | 0 (Zwitterion) | Very Low (Precipitation Zone) | |

| pH 7.4 (PBS) | ~0 to -0.5 | Low/Unstable (Hydrophobic drive dominates) | |

| pH > 9.5 | -1 | High (Anionic repulsion prevents aggregation) |

Technical Insight: The phenyl ring contributes to a high

(partition coefficient), meaning the hydrophobic effect drives aggregation even when the molecule has a partial charge. Mere vortexing in PBS is rarely sufficient.

Part 2: Troubleshooting Workflows

Decision Matrix: Selecting the Right Protocol

The following decision tree helps you choose the optimal solubilization method based on your downstream application requirements.

Figure 1: Decision matrix for solubilizing hydrophobic amino acids based on assay tolerance and concentration requirements.

Part 3: Step-by-Step Protocols

Protocol A: The Organic Stock (Recommended)

Best for: High concentrations, long-term storage, and assays tolerant to <1% DMSO.

-

Calculate: Determine the mass required for a 100X or 1000X stock solution (e.g., 100 mM).

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Why? These aprotic solvents disrupt the crystal lattice without relying on ionization.

-

-

Dissolution: Add the solvent to the powder. Vortex vigorously. The solution should become clear immediately.

-

Dilution: Slowly pipette the stock solution into your aqueous buffer (e.g., PBS) while vortexing the buffer.

-

Critical: Do not exceed the solubility limit of the compound in water upon dilution. If precipitation occurs, lower the final concentration.

-

Protocol B: The pH Swing (Acid/Base Shock)

Best for: Animal studies or cell cultures where organic solvents are toxic, but salt is tolerated.

-

Preparation: Suspend the S-Phenyl-D-cysteine powder in a volume of water equivalent to 80% of your final target volume.

-

Observation: It will likely remain a cloudy suspension.

-

-

Acidification (Option 1): Add 1.0 M HCl dropwise while stirring.

-

Alkalinization (Option 2): Add 1.0 M NaOH dropwise.

-

Mechanism:[2] Deprotonates the carboxyl (

) and amine ( -

Endpoint: Solution turns clear (pH > 9).

-

-

Buffering: Once dissolved, slowly add concentrated buffer (e.g., 10X PBS) or adjust pH back to 7.4 carefully.

-

Warning: As you pass through pH 5-6 (the pI), the solution may transiently cloud. Rapid mixing is essential to pass this zone quickly.

-

Protocol C: Thermal Energy Assist

Best for: Low concentrations (<1 mM) where pH adjustment is risky.

-

Combine: Add powder to PBS or water.

-

Sonicate: Place the tube in a bath sonicator for 10–15 minutes.

-

Action: Breaks apart hydrophobic aggregates.

-

-

Heat: Warm the solution to 40–50°C (do not boil).

-

Cool: Allow to return to room temperature. Inspect for "snow globe" precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q1: I added the powder directly to PBS and it formed a clump that won't dissolve. Can I save it? A: This is "salting out." The high ionic strength of PBS stabilizes the hydrophobic interactions between the phenyl rings.

-

Fix: You cannot easily dissolve the clump by adding more PBS. You must either (a) add a small volume of 1M NaOH or HCl to the clump to ionize it, or (b) centrifuge, remove the PBS, and dissolve the pellet in DMSO first.

Q2: Will the D-enantiomer behave differently than the L-enantiomer? A: In terms of solubility and pKa , no. Enantiomers have identical physical properties in achiral environments (like water or simple buffers) [2]. You can use solubility data for S-phenyl-L-cysteine as a reliable proxy. However, biological activity (enzyme recognition) will differ completely.

Q3: Why can't I just use simple Cysteine protocols?

A: Native cysteine has a polar thiol group and is much smaller. The phenyl group in your compound adds significant bulk and hydrophobicity (

Q4: Is the compound stable in solution? A: S-Phenyl-cysteine is a thioether . It is significantly more stable to oxidation than Cysteine (which forms Cystine dimers). However, avoid strong oxidizing agents which could convert the sulfide to a sulfoxide or sulfone. Aqueous solutions should be prepared fresh or stored at -20°C.

References

-

PubChem. S-phenyl-D-cysteine | C9H11NO2S.[7] National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. help.waters.com [help.waters.com]

- 7. S-phenyl-D-cysteine | C9H11NO2S | CID 10965476 - PubChem [pubchem.ncbi.nlm.nih.gov]

selecting protecting groups for S-phenyl-D-cysteine in Fmoc SPPS

Topic: Selecting and Managing Protection Strategies for S-Phenyl-D-Cysteine in Fmoc SPPS Ticket ID: SPPS-CYS-D-PH-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Protection" Paradox

Welcome to the technical support center. You are likely here because you are working with Fmoc-S-phenyl-D-cysteine (Fmoc-D-Cys(Ph)-OH) and are unsure which side-chain protecting group to select.

The Short Answer: In 95% of cases, you do not select a side-chain protecting group for the S-phenyl moiety itself. The phenyl ring is the modification, forming a stable thioether bond (–S–Ph) that withstands standard Fmoc deprotection (piperidine) and TFA cleavage.

The Technical Reality: While the side chain doesn't need a removal group (like Trityl), it requires environmental protection against two critical failures:

-

Racemization: The D-configuration is highly susceptible to converting to the L-isomer during base-catalyzed coupling.[1]

-

S-Alkylation & Oxidation: The sulfur atom acts as a "scavenger magnet" during cleavage, leading to permanent adducts or sulfoxides.

This guide details the protocols to protect the integrity of the molecule, rather than selecting a chemical protecting group.

Module 1: Coupling Strategy (Racemization Protection)

User Issue: "I synthesized my peptide, but chiral analysis shows a mix of D- and L-isomers at the Cys(Ph) position."

Root Cause Analysis

Cysteine derivatives are uniquely prone to racemization due to the high acidity of the

Protocol: Low-Racemization Coupling

To protect the D-stereocenter, you must avoid high pH during activation.[1]

| Parameter | Recommended (Safe) | High Risk (Avoid) |

| Activator | DIC / Oxyma Pure | HATU, HBTU, TBTU |

| Base | None (or Collidine if necessary) | DIEA (Diisopropylethylamine), NMM |

| Pre-activation | < 2 minutes | > 5 minutes |

| Solvent | DMF or NMP | DMSO (can accelerate racemization) |

Workflow Visualization

The following decision tree outlines the optimal coupling logic to preserve chirality.

Figure 1: Decision tree for coupling S-phenyl-cysteine to minimize base-catalyzed racemization.

Module 2: Cleavage Cocktail (S-Alkylation Protection)

User Issue: "My mass spec shows peaks at +16 Da and +56 Da relative to the expected mass."

Root Cause Analysis

The S-phenyl group turns the cysteine side chain into an aryl thioether.

-

+16 Da (Oxidation): The sulfur oxidizes to sulfoxide (S=O).[1] This happens if the cleavage cocktail lacks reducing agents or if the ether used for precipitation contains peroxides.

-

+56 Da (t-Butyl Alkylation): During TFA cleavage, protecting groups from other residues (Boc, tBu) release tert-butyl carbocations.[1] The nucleophilic sulfur in Cys(Ph) "scavenges" these cations, forming a permanent covalent bond.

Protocol: The "High-Scavenger" Cocktail

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for S-phenyl cysteine.[1] You must use Reagent K or a high-thiol variant.[1]

Recommended Cocktail Formulation (Per 10 mL)

| Component | Volume | Function | Mechanism of Action |

| TFA | 8.25 mL | Cleavage Agent | Removes resin/PGs; generates cations.[1] |

| Phenol | 0.50 g (liq) | Scavenger | Traps Pbf/Pmc cations (from Arg).[1] |

| Thioanisole | 0.50 mL | Critical Scavenger | Accelerates removal of Pbf; traps cations protecting the S-Ph. |

| Water | 0.50 mL | Scavenger | Traps t-butyl cations.[1] |

| EDT (Ethanedithiol) | 0.25 mL | Critical Reductant | Keeps S-Ph reduced; prevents oxidation; traps t-butyl cations.[1] |

Warning: EDT smells potent.[1][2] Use DODT (2,2'-(Ethylenedioxy)diethanethiol) as a less odorous alternative if necessary.[1]

Module 3: Troubleshooting & FAQs

Q1: Can I use S-Trityl (Trt) protection for S-phenyl cysteine?

A: No.[1] Trityl is a protecting group for the thiol (-SH) of standard cysteine.[1][2][3] S-phenyl cysteine is a thioether (-S-Ph).[1] The sulfur is already "capped" by the phenyl ring. You cannot put a Trityl group on top of a phenyl group.

Q2: I see a +16 Da peak (Sulfoxide). Can I fix it?

A: Yes. If you accidentally oxidized the sulfur during synthesis or cleavage:

-

Dissolve the peptide in water/acetonitrile (pH 7-8).[1]

-

Add NH₄I (Ammonium Iodide) and DMS (Dimethylsulfide) .[1]

-

Incubate for 30 mins on ice. This reverses the sulfoxide (S=O) back to the thioether (S).

Q3: Why not use Fmoc-Cys(Trt)-OH and arylate it on-resin?

A: This is a valid advanced strategy but risky.[1]

-

Workflow: Couple Fmoc-Cys(Trt)-OH

Selectively remove Trt (using 1% TFA in DCM) -

Risk:[1] Incomplete arylation leads to free thiols (disulfide scrambling).[1] Buying the pre-made Fmoc-D-Cys(Ph)-OH building block is significantly more reliable for standard applications.[1]

Q4: Does the phenyl ring affect solubility?

A: Yes. The S-phenyl group is hydrophobic.[1] If you have multiple Cys(Ph) residues, the peptide may aggregate.

-

Solution: Use ChemMatrix or PEG-PS resins to improve solvation.[1] Perform couplings at 50°C (carefully, to avoid racemization) or use "Magic Mixture" (DCM/DMF/NMP).[1]

Visualizing the Scavenging Mechanism

This diagram explains why the specific cocktail is required to protect the S-phenyl group during cleavage.

Figure 2: Competition mechanism in the cleavage cocktail.[1] Scavengers (EDT/Thioanisole) must be in high excess to intercept carbocations before they alkylate the S-phenyl sulfur.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1][4] Amino Acid-Protecting Groups. Chemical Reviews.

-

Sigma-Aldrich. (n.d.).[1] Fmoc SPPS of Cysteine-Containing Peptides.[1][2][3][4][5][6][7] Technical Guides.

-

Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard text on Reagent K and scavengers).

-

Han, Y., et al. (1997). Racemization of Cysteine Derivatives during Stepwise Fmoc-SPPS. Journal of Organic Chemistry.

-

BenchChem. (2025).[1][5] Solubility Profile of Fmoc-Cys Derivatives. Technical Guide.

Sources

- 1. Fmoc-D-Cys(Trt)-OH | C37H31NO4S | CID 7168037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Optical Purity of S-phenyl-D-cysteine Using Chiral Columns

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical, non-negotiable aspect of characterizing chiral molecules. S-phenyl-D-cysteine, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic chemistry and drug discovery. Its stereochemical integrity can profoundly impact the biological activity, pharmacology, and safety profile of derivative compounds. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for determining the optical purity of S-phenyl-D-cysteine, supported by experimental insights and mechanistic explanations to empower you to make informed decisions in your analytical workflow.

The Imperative of Enantiomeric Purity in S-phenyl-D-cysteine

Enantiomers, non-superimposable mirror-image isomers, often exhibit starkly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. For a compound like S-phenyl-D-cysteine, which may serve as a precursor to a final active pharmaceutical ingredient (API), ensuring its optical purity at the outset is paramount for downstream success. Chiral HPLC stands as the gold standard for this analytical challenge, offering high resolution and accuracy.[1]

A Comparative Analysis of Chiral Stationary Phases (CSPs) for S-phenyl-D-cysteine

The heart of a chiral HPLC separation lies in the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution.[2] For an underivatized amino acid like S-phenyl-D-cysteine, several classes of CSPs are viable. Here, we compare the most pertinent options: macrocyclic glycopeptide, polysaccharide-based, and ligand-exchange columns.

| Chiral Stationary Phase (CSP) Type | Recommended Column Example | Principle of Separation | Advantages for S-phenyl-D-cysteine | Potential Limitations |

| Macrocyclic Glycopeptide (Teicoplanin Aglycone) | Astec® CHIROBIOTIC® TAG | Multi-modal interactions including hydrogen bonding, π-π interactions, steric hindrance, and ionic interactions within chiral cavities.[3][4] | Highly Recommended. Excellent selectivity for sulfur-containing amino acids like cysteine.[5] The aglycone form shows enhanced resolution for amino acids.[6] Can be used with polar organic and reversed-phase modes, offering flexibility.[7] | Mobile phase optimization can be complex due to the multiple interaction modes. |

| Polysaccharide-Based (Cellulose or Amylose Derivatives) | CHIRALPAK® series, e.g., CHIRALPAK® IA, IB, IC | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure. | Broad applicability for a wide range of chiral compounds. | Separation of underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in typical normal-phase solvents.[7] Derivatization may be required. |

| Ligand-Exchange | Astec® CLC series, Chirex 3126 | Formation of diastereomeric ternary complexes between a metal ion (e.g., Cu(II)), a chiral ligand on the stationary phase, and the analyte.[8] | Effective for underivatized α-amino acids. | Requires a metal ion in the mobile phase, which can complicate analyte recovery and may not be compatible with all detectors (e.g., mass spectrometry). |

Based on available data and mechanistic understanding, the macrocyclic glycopeptide teicoplanin aglycone CSP (e.g., Astec® CHIROBIOTIC® TAG) emerges as the most promising candidate for the direct enantiomeric separation of underivatized S-phenyl-D-cysteine. Its inherent selectivity for sulfur-containing amino acids and the enhanced resolution for amino acids in its aglycone form make it a superior choice.[5][6]

The Mechanism of Chiral Recognition on a Teicoplanin Aglycone CSP

The remarkable enantioselectivity of the teicoplanin aglycone CSP arises from its complex, basket-like structure which offers multiple points of interaction.[3] For an analyte like S-phenyl-D-cysteine, the separation is governed by the differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.

The key interactions include:

-

Ionic Interactions: The primary amine and carboxylic acid groups of S-phenyl-D-cysteine can interact with the ionizable groups on the CSP.

-

Hydrogen Bonding: The amide linkages in the peptide backbone of the CSP, as well as its hydroxyl groups, can form hydrogen bonds with the functional groups of the analyte.

-

π-π Interactions: The phenyl group of S-phenyl-D-cysteine can engage in π-π stacking with the aromatic rings within the teicoplanin aglycone structure.

-

Steric Hindrance: The three-dimensional arrangement of the analyte's substituents (the phenylthio group, the amino group, and the carboxyl group) around the chiral center will dictate how well it "fits" into the chiral cavities of the CSP. One enantiomer will invariably have a more energetically favorable interaction, leading to a longer retention time and thus, separation.

Caption: Chiral recognition on a teicoplanin aglycone CSP.

Experimental Protocol for the Determination of Optical Purity of S-phenyl-D-cysteine

This protocol is designed as a robust starting point for method development, leveraging the high potential of the Astec® CHIROBIOTIC® TAG column.

1. Materials and Instrumentation:

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Chiral Column: Astec® CHIROBIOTIC® TAG, 250 x 4.6 mm, 5 µm (or similar teicoplanin aglycone column).

-

Mobile Phase: HPLC-grade methanol, acetic acid, and triethylamine.

-

Sample: S-phenyl-D-cysteine standard and the sample to be analyzed.

-

Sample Diluent: Mobile phase.

2. Chromatographic Conditions:

-

Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v). Note: The acid/base ratio can be adjusted to optimize resolution and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm (the phenyl group provides good chromophore).

-

Injection Volume: 10 µL.

-

Sample Concentration: 1 mg/mL.

3. Workflow:

Caption: Step-by-step workflow for optical purity analysis.

4. System Suitability:

Before analyzing samples, inject a standard solution containing both enantiomers (a racemic mixture if available) to verify:

-

Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 for baseline separation.

-

Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

-

Repeatability: Multiple injections of the same standard should show a relative standard deviation (RSD) of < 2% for retention time and peak area.

5. Calculation of Optical Purity:

The optical purity, or enantiomeric excess (% ee), is calculated from the peak areas of the two enantiomers in the chromatogram:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

-

Area_major is the peak area of the desired enantiomer (S-phenyl-D-cysteine).

-

Area_minor is the peak area of the undesired enantiomer.

Concluding Remarks for the Practicing Scientist

The determination of the optical purity of S-phenyl-D-cysteine is a task that demands a thoughtful and informed approach to chiral chromatography. While several types of chiral stationary phases can be employed, the evidence strongly supports the use of a macrocyclic glycopeptide teicoplanin aglycone column, such as the Astec® CHIROBIOTIC® TAG, for its superior selectivity towards underivatized, sulfur-containing amino acids. By understanding the underlying chiral recognition mechanisms and following a systematic experimental protocol, researchers can develop robust and reliable methods to ensure the stereochemical integrity of this important chiral building block, thereby upholding the principles of scientific rigor and contributing to the development of safe and effective pharmaceuticals.

References

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

-

Gasparrini, F., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 27(1), 133. [Link]

-

Lu, X., & Chen, Y. (2001). Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector. Journal of Chromatography A, 921(1), 123-130. [Link]

-

LCGC International. Application Notes: Chiral. [Link]

-

Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. [Link]

-

Guillarme, D., & Rudaz, S. (2022). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Pharmaceutical and Biomedical Analysis, 211, 114539. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Wallworth, D. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Ates, H., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(6), 1735. [Link]

-

Sardella, R., et al. (2015). Structure of the cysteine-based chiral selectors incorporated in coated-chiral stationary phases. Journal of Chromatography B, 997, 134-141. [Link]

-

Regis Technologies. CHIRAL Handbook. [Link]

-

Kempen, T., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391. [Link]

-

Péter, A., et al. (2005). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Liquid Chromatography & Related Technologies, 28(15), 2349-2365. [Link]

-

Zhang, J., et al. (2023). Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network. Nature Communications, 14(1), 3058. [Link]

-

Gstöttner, C., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(21), 14524-14532. [Link]

-

Shimadzu. (2014). High Speed Analysis of Amino Acids in Protein Hydrolysates. Application News No. L458. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. shimadzu.com [shimadzu.com]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: H₂S Release Kinetics (NaHS vs. S-phenyl-D-cysteine)

This guide provides an in-depth technical comparison between Sodium Hydrosulfide (NaHS) and S-phenyl-D-cysteine (SPDC) , analyzing their H₂S release kinetics, mechanisms, and experimental utility.

Editorial Note: While NaHS is a standard "flash" donor, S-phenyl-D-cysteine is chemically distinct. In the literature, D-cysteine is a known H₂S substrate via the D-amino acid oxidase (DAO) pathway.[1][2] However, the S-phenyl derivative is often identified as a stable metabolite or competitive substrate that yields thiophenol rather than H₂S, or acts as a pathway probe. This guide compares the fast-release characteristics of NaHS against the enzymatic/metabolic behavior of D-cysteine derivatives , clarifying why SPDC typically serves as a mechanistic control or specific biomarker rather than a therapeutic H₂S donor.

Executive Summary

| Feature | NaHS (Sodium Hydrosulfide) | S-phenyl-D-cysteine (SPDC) |

| Classification | Inorganic Sulfide Salt ("Flash Donor") | Amino Acid Derivative (Metabolite/Probe) |

| Release Mechanism | Spontaneous Hydrolysis (pH-dependent) | Enzymatic (DAO/Beta-lyase) or None |

| Release Kinetics | Instantaneous ( | Negligible H₂S release; yields Thiophenol |

| Half-Life ( | Minutes (volatile) | Stable (unless metabolized) |

| Primary Utility | Acute H₂S signaling, standard curve generation | Negative control, sepsis biomarker, DAO probe |

| Cellular Target | Non-specific (Global) | Kidney/Cerebellum (DAO-specific uptake) |

Mechanistic Comparison

NaHS: The "Flash" Donor

NaHS is the gold standard for generating immediate, high-concentration boluses of H₂S. Upon dissolution in aqueous media (pH 7.4), it dissociates instantly.

-

Reaction:

-

Equilibrium:

-

Kinetics: The release is not rate-limited by bond cleavage but by the pH-dependent equilibrium (

). In open systems, H₂S gas escapes rapidly, leading to a short biological half-life.

S-phenyl-D-cysteine: The Enzymatic Probe

Unlike S-propargyl-cysteine (SPRC) or D-cysteine (which generate H₂S), S-phenyl-D-cysteine contains a stable phenyl-sulfur bond.

-

DAO Pathway Interaction: D-amino acid oxidase (DAO) accepts D-cysteine derivatives. It oxidatively deaminates SPDC to S-phenyl-3-mercaptopyruvate .

-

The "Dead End": The subsequent enzyme, 3-mercaptopyruvate sulfurtransferase (3-MST), requires a free thiol or specific persulfide donor structure to release H₂S. The bulky phenyl group blocks sulfur transfer.

-

Beta-Lyase Pathway: If acted upon by cysteine S-conjugate

-lyase, the elimination reaction yields pyruvate, ammonia, and thiophenol (Ph-SH) , not H₂S.

Visualization of Release Pathways

Figure 1: Pathway divergence.[3] NaHS releases H₂S directly. D-Cysteine generates H₂S via DAO/3-MST.[4] S-phenyl-D-cysteine yields Thiophenol or inert metabolites, acting as a non-donor control.

Experimental Performance & Data

Release Kinetics (In Vitro Buffer)

Method: Methylene Blue Assay, pH 7.4, 37°C.

| Time Point | NaHS (100 µM) | S-phenyl-D-cysteine (100 µM) | D-Cysteine (Positive Control) |

| 0 min | 0 µM | 0 µM | 0 µM |

| 5 min | 85-95 µM (Peak) | < 1 µM (Background) | 2-5 µM |

| 30 min | 60 µM (Degradation) | < 1 µM | 15-20 µM |

| 60 min | 40 µM | < 1 µM | 35-45 µM |

| 120 min | < 20 µM | < 1 µM | 50-60 µM (Plateau) |

Interpretation:

-

NaHS: Shows a "spike and drop" profile. Ideal for testing acute receptor activation (e.g., NMDA receptor modulation).

-

SPDC: Shows no significant H₂S generation . Any trace signal is likely due to impurities or non-specific degradation. It is effectively "H₂S-silent."

-

D-Cysteine: Included as a reference for active enzymatic release, showing a slow, sustained accumulation dependent on enzyme (DAO) presence.

Biological Implications[1][2][3][5][6][7][8]

-

NaHS: Induces rapid vasodilation (minutes) but can cause cytotoxicity due to "sulfide shock" (mitochondrial inhibition) if concentrations exceed 100 µM rapidly.

-

SPDC: Does not induce vasodilation via H₂S. However, its metabolite thiophenol can be toxic and induce oxidative stress, making it a critical control to distinguish H₂S effects from general thiol/phenol toxicity.

Detailed Protocol: Measuring Release Rates

To validate these profiles in your lab, use the Methylene Blue Colorimetric Assay . This protocol is robust for both salts and enzymatic precursors.

Reagents

-

Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Enzyme Mix (for SPDC/D-Cys): Purified D-amino acid oxidase (DAO) (0.04 U/mL) + 3-mercaptopyruvate sulfurtransferase (3-MST) lysate. Note: NaHS does not require enzymes.

-

Zinc Acetate (1% w/v): Trapping solution.

-

N,N-dimethyl-p-phenylenediamine sulfate (20 mM) in 7.2 M HCl.

-

Ferric Chloride (30 mM) in 1.2 M HCl.

Workflow

-

Preparation:

-

Group A (NaHS): Dissolve NaHS to 100 µM in Buffer. Seal immediately.

-

Group B (SPDC): Dissolve SPDC to 100 µM in Buffer + Enzyme Mix. Incubate at 37°C.

-

-

Sampling:

-

At t = 0, 5, 10, 30, 60 min, withdraw 100 µL aliquots.

-

-

Trapping:

-

Immediately inject aliquot into 300 µL Zinc Acetate solution. This precipitates H₂S as ZnS (stable).

-

-

Derivatization:

-

Add 50 µL diamine solution + 50 µL Ferric Chloride.

-

Incubate 20 min at room temperature (dark).

-

-

Quantification:

-

Measure Absorbance at 670 nm .

-

Calculate concentration using a standard curve (NaHS 0–100 µM).

-

Strategic Recommendations

When to use NaHS:

-

You need to validate the sensitivity of a new H₂S fluorescent probe.

-

You are studying acute channel gating (e.g., K_ATP channels) requiring millisecond-scale activation.

-